N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide
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Overview
Description
N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide is a complex organic compound that features a benzyl group, an iodobenzoyl moiety, and a hydrazinecarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide typically involves the reaction of benzylamine with 2-iodobenzoic acid to form an intermediate, which is then reacted with hydrazine and propanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium azide in dimethylformamide at 80°C.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives
Scientific Research Applications
N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide
Uniqueness
N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide is unique due to its combination of a benzyl group, an iodobenzoyl moiety, and a hydrazinecarbonyl linkage. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C18H18IN3O3 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-benzyl-4-[2-(2-iodobenzoyl)hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C18H18IN3O3/c19-15-9-5-4-8-14(15)18(25)22-21-17(24)11-10-16(23)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,23)(H,21,24)(H,22,25) |
InChI Key |
XLDYVIALROBOSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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